1,2,3,4-Tetrahydroquinoxaline-d4

Description

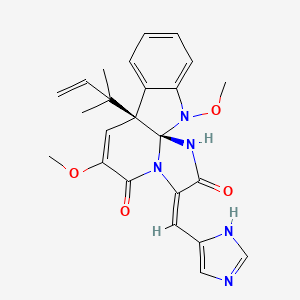

Propriétés

Formule moléculaire |

C24H25N5O4 |

|---|---|

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |

InChI |

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m1/s1 |

Clé InChI |

SOHAVULMGIITDH-SSDCDQDPSA-N |

SMILES isomérique |

CC(C)(C=C)[C@]12C=C(C(=O)N\3[C@@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC |

SMILES canonique |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoxaline-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,4-Tetrahydroquinoxaline-d4. This deuterated analog of 1,2,3,4-Tetrahydroquinoxaline serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its application is particularly relevant in drug development and metabolic studies where isotopic labeling can elucidate pharmacokinetic and metabolic profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through the catalytic deuteration of quinoxaline (B1680401). This method is analogous to the hydrogenation of quinoxaline to its non-deuterated form.[2][3] The proposed synthesis involves the use of a deuterium (B1214612) source and a suitable catalyst to facilitate the addition of deuterium atoms across the double bonds of the pyrazine (B50134) ring in quinoxaline.

Proposed Synthetic Pathway

A plausible method for the synthesis involves the reduction of quinoxaline using a deuterium source, such as deuterium gas (D2) or a deuterated reagent like sodium borodeuteride (NaBD4), in the presence of a catalyst. Iridium-catalyzed hydrogen isotope exchange is a modern and efficient method for the deuteration of N-heterocycles.[4][5][6]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Catalytic Deuteration of Quinoxaline

This protocol is a proposed method based on general procedures for the deuteration of N-heterocyclic compounds.

Materials:

-

Quinoxaline

-

Deuterium gas (D2) or Sodium borodeuteride (NaBD4)

-

Palladium on carbon (10% Pd/C) or Rhodium on alumina (B75360) (5% Rh/Al2O3)

-

Deuterated solvent (e.g., Methanol-d4, D2O)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask, dissolve quinoxaline in a minimal amount of the chosen deuterated solvent under an inert atmosphere.

-

Add the catalyst (e.g., 10 mol% Pd/C) to the solution.

-

If using deuterium gas, purge the flask with D2 gas and maintain a positive pressure using a balloon.

-

If using sodium borodeuteride, add it portion-wise to the reaction mixture at 0 °C.

-

Stir the reaction mixture vigorously at room temperature (or as optimized) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the deuterated solvent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Collect the fractions containing the desired product and remove the solvent to yield this compound.

Quantitative Data (Predicted)

Due to the lack of specific experimental data for the synthesis of this compound, the following data is predicted based on similar deuteration reactions.

| Parameter | Predicted Value |

| Yield | 70-90% |

| Purity | >98% (after purification) |

| Deuterium Incorporation | >95% |

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the degree and sites of deuteration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard proton spectrum. The signals corresponding to the protons at positions 2 and 3 of the quinoxaline ring are expected to be significantly reduced or absent, confirming deuteration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon signals for C2 and C3 will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I = 1).

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical shifts.

Predicted NMR Data:

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, with comparisons to the non-deuterated analog.

| Nucleus | Position | Non-deuterated δ (ppm) | Deuterated (d4) δ (ppm) (Predicted) | Multiplicity (Non-deuterated) | Multiplicity (Deuterated) (Predicted) |

| ¹H | 1, 4 (NH) | ~3.5 | ~3.5 | br s | br s |

| 2, 3 (CH₂) | ~3.3 | Residual signal | t | - | |

| 5, 8 (Ar-H) | ~6.6 | ~6.6 | m | m | |

| 6, 7 (Ar-H) | ~6.5 | ~6.5 | m | m | |

| ¹³C | 2, 3 | ~42 | ~42 | - | t (due to C-D coupling) |

| 4a, 8a | ~135 | ~135 | - | s | |

| 5, 8 | ~115 | ~115 | - | s | |

| 6, 7 | ~119 | ~119 | - | s |

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Method:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Predicted Mass Spectrometry Data:

The molecular weight of 1,2,3,4-Tetrahydroquinoxaline is 134.18 g/mol .[7] For the d4 analog, the molecular weight is expected to increase by approximately 4 units.

| Ion | Non-deuterated m/z | Deuterated (d4) m/z (Predicted) |

| [M]⁺ | 134 | 138 |

| [M-H]⁺ | 133 | 137 (or [M-D]⁺ at 136) |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a more accurate mass measurement of the deuterated product.

Conclusion

This technical guide outlines a proposed pathway for the synthesis of this compound via catalytic deuteration of quinoxaline. It also provides detailed, albeit predicted, protocols and data for the comprehensive characterization of the final product using NMR and MS techniques. The successful synthesis and characterization of this isotopically labeled compound will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further experimental work is required to validate and optimize the proposed methods and to establish definitive quantitative data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoxaline-d4 is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline. This isotopically enriched compound serves as an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies during drug development. Its primary application is as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled analog, allowing for precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows.

Physicochemical Properties

Quantitative data for this compound are not extensively available in the literature. Therefore, the properties of the non-deuterated form, 1,2,3,4-Tetrahydroquinoxaline, are provided as a close approximation. The primary difference will be in the molecular weight due to the presence of four deuterium atoms.

| Property | Value (this compound) | Value (1,2,3,4-Tetrahydroquinoxaline) |

| Molecular Formula | C₈H₆D₄N₂ | C₈H₁₀N₂ |

| Molecular Weight | 138.20 g/mol [1] | 134.18 g/mol [1] |

| CAS Number | 1822872-69-4[1] | 3476-89-9[1] |

| Melting Point | Not available | 95-99 °C[1], 99 °C[2] |

| Boiling Point | Not available | 154 °C at 14 mmHg[1], 289 °C[2] |

| Appearance | Not available | White to brown powder or crystals[1] |

| Solubility | Not available | Described as having good solubility[3] |

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroquinoxaline

A common method for the synthesis of 1,2,3,4-Tetrahydroquinoxaline is through the hydrogenation of quinoxaline (B1680401).[4] The synthesis of the deuterated analog would follow a similar principle, potentially using a deuterium source.

Materials:

-

Quinoxaline

-

5% Rhodium on Alumina (B75360) catalyst

-

Ethanol (100%)

-

Hydrogenation apparatus

Procedure:

-

Freshly sublimed quinoxaline (e.g., 1.24 g, 9.51 mmol) and a catalytic amount of 5% rhodium on alumina (e.g., 198 mg) are dissolved in 100% ethanol.

-

The mixture is subjected to hydrogenation at a specified temperature and pressure until the reaction is complete.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography to yield 1,2,3,4-Tetrahydroquinoxaline.

Quantitative Analysis by LC-MS/MS

This compound is an ideal internal standard for the quantification of 1,2,3,4-Tetrahydroquinoxaline in biological samples by LC-MS/MS. The following is a representative protocol.

Materials:

-

This compound (Internal Standard)

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of this compound solution of known concentration.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the supernatant onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass transitions for both 1,2,3,4-Tetrahydroquinoxaline and this compound using Multiple Reaction Monitoring (MRM).

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

-

Visualizations

Caption: Synthetic workflow for 1,2,3,4-Tetrahydroquinoxaline.

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Structural Elucidation and Analysis of 1,2,3,4-Tetrahydroquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline. This compound serves as a valuable internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. This guide details its synthesis, structural characterization, and application, presenting data in a clear and accessible format.

Introduction

This compound (C8H6D4N2, Molecular Weight: 138.20) is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline.[1] The incorporation of four deuterium (B1214612) atoms into the tetrahydroquinoxaline scaffold renders it an ideal internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the non-labeled analyte, allowing for accurate correction of variations during sample preparation and analysis.

Synthesis and Purification

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, which is typically achieved through the hydrogenation of quinoxaline (B1680401).[2] To introduce the deuterium labels, a deuterium source is used in the reduction step.

Proposed Synthetic Protocol

A plausible method for the synthesis of this compound involves the catalytic reduction of quinoxaline using deuterium gas in a deuterated solvent.

Reaction:

Quinoxaline + 2D₂ --(Catalyst)--> this compound

Materials:

-

Quinoxaline

-

Deuterium gas (D₂)

-

Palladium on charcoal (Pd/C) or Rhodium on alumina (B75360) catalyst

-

Deuterated methanol (B129727) (CD₃OD) or Deuterated acetic acid (CD₃COOD)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a high-pressure reaction vessel, dissolve quinoxaline in deuterated methanol.

-

Add the catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.

-

Seal the vessel and purge with deuterium gas.

-

Pressurize the vessel with deuterium gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the deuterium gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Structural Elucidation and Analysis

Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and determining the extent and location of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum of the deuterated compound is expected to show a significant reduction in the intensity of signals corresponding to the protons on the saturated heterocyclic ring, confirming successful deuteration.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the incorporated deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the eight carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,2,3,4-Tetrahydroquinoxaline (Non-deuterated)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2, C3 | ~3.3-3.5 (m) | ~42 |

| C5, C8 | ~6.5-6.7 (m) | ~115, ~118 |

| C6, C7 | ~6.4-6.6 (m) | ~114, ~119 |

| N1-H, N4-H | Broad singlet | - |

| C4a, C8a | - | ~135, ~136 |

Note: This data is for the non-deuterated analogue and serves as a reference. The actual spectra for the d4 compound will differ in the proton spectrum due to the absence of signals from deuterated positions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which can be used for structural confirmation.

-

Molecular Ion Peak: For this compound, the molecular ion peak ([M]⁺) in the mass spectrum is expected at m/z 138, which is 4 mass units higher than the non-deuterated compound (m/z 134).

-

Fragmentation Pattern: The fragmentation pattern would be similar to the non-deuterated analogue, but fragments containing deuterium atoms will have correspondingly higher m/z values.

Table 2: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) |

| 1,2,3,4-Tetrahydroquinoxaline | C₈H₁₀N₂ | 134.18 | 134 |

| This compound | C₈H₆D₄N₂ | 138.20 | 138 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state. The crystal structure of the non-deuterated 1,2,3,4-Tetrahydroquinoxaline has been reported, revealing a puckered piperazine (B1678402) ring fused to a planar aromatic ring.[2]

Table 3: Crystallographic Data for 1,2,3,4-Tetrahydroquinoxaline (Non-deuterated)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 16.924(3) |

| b (Å) | 7.234(1) |

| c (Å) | 11.543(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1412.3(4) |

| Z | 8 |

Data obtained from Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772-o2773.[2]

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative bioanalysis.[1] An internal standard is a compound of known concentration that is added to samples to correct for analytical variability.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in the mass spectrometer. As a stable isotope-labeled compound, this compound has nearly identical physicochemical properties to its non-deuterated counterpart, making it an excellent choice to compensate for matrix effects and variations in sample recovery during extraction.

Conclusion

This compound is a crucial tool for accurate and precise quantification in analytical chemistry, particularly within the pharmaceutical and drug development industries. This guide has provided a detailed overview of its synthesis, structural characterization, and application. While specific experimental data for the deuterated compound is limited in public literature, the provided information, based on its non-deuterated analogue, offers a robust framework for its understanding and use in a research setting.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of d4-Tetrahydroquinoline (d4-THQ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the anticipated mass spectrometry fragmentation patterns of deuterated 1,2,3,4-tetrahydroquinoline (B108954) (d4-THQ). Given the common use of deuterated compounds as internal standards in quantitative analysis, a thorough understanding of their behavior in a mass spectrometer is critical for robust method development and accurate data interpretation.

Predicted Mass Spectrometry Fragmentation of d4-THQ

The fragmentation of 1,2,3,4-tetrahydroquinoline (THQ) under electron ionization (EI) is characterized by several key fragmentation pathways. The molecular ion (M+) of unlabeled THQ appears at an m/z of 133.[2][3] The primary fragments result from the loss of a hydrogen atom (M-1), a methyl radical (M-15), and a neutral loss of 16 amu (M-16).[1]

For the purpose of this guide, we will assume the four deuterium (B1214612) atoms in d4-THQ are located on the saturated heterocyclic ring, specifically at the 2,2,4,4-positions. This is a common and plausible labeling pattern. The molecular weight of this specific d4-THQ isomer would be 137 g/mol .

Molecular Ion (M+•): The molecular ion of 2,2,4,4-d4-THQ is expected at m/z 137 . As a radical cation, it is the precursor to the subsequent fragment ions.

Key Fragmentation Pathways:

-

Loss of a Hydrogen/Deuterium Radical (M-1 or M-2): Unlabeled THQ shows a prominent M-1 peak at m/z 132. Studies on 2,2-d2 and 4,4-d2 analogues show that the hydrogen lost is primarily from the C-2 and C-4 positions.[1] Therefore, for 2,2,4,4-d4-THQ, the predominant loss would be a deuterium radical, resulting in a fragment ion at m/z 135 (M-2). A less intense M-1 peak from the loss of a hydrogen atom from other positions (e.g., N-H or C-3) may also be observed.

-

Loss of a Methyl Radical (M-15): The M-15 fragment (m/z 118) in unlabeled THQ is significant.[1] This loss involves the carbon at position 3 (C-3) and three hydrogen atoms from the 1, 3, and 4 positions.[1] For 2,2,4,4-d4-THQ, the C-3 position still bears hydrogen atoms. The fragmentation would likely involve the loss of a •CH3 radical, leading to a fragment at m/z 122 (137-15). However, rearrangements could potentially lead to the loss of deuterated methyl species (e.g., •CH2D, •CHD2), resulting in ions at m/z 121 or 120, though these are expected to be minor.

-

Neutral Loss of 16 amu (M-16): This fragment arises primarily from the loss of a methyl radical from the M-1 ion.[1] In the case of d4-THQ, this pathway would originate from the M-2 ion (m/z 135). The loss of a methyl radical (•CH3) from this ion would result in a fragment at m/z 120 (135-15).

Data Presentation: Predicted Fragmentation Summary

The following table summarizes the predicted primary ions for unlabeled THQ and 2,2,4,4-d4-THQ under electron ionization mass spectrometry.

| Ion Description | Unlabeled THQ (m/z) | Predicted 2,2,4,4-d4-THQ (m/z) | Notes |

| Molecular Ion [M]+• | 133 | 137 | Radical cation formed by electron impact. |

| [M-H/D]• | 132 | 135 | Primarily loss of a deuterium radical from C-2 or C-4.[1] |

| [M-CH₃]⁺ | 118 | 122 | Loss of a methyl radical.[1] |

| [M-H/D - CH₃]⁺ | 117 | 120 | Loss of a methyl radical from the [M-D]⁺ ion.[1] |

Note: Relative intensities are not provided as they are highly dependent on the specific instrument and conditions used. The fragments listed are generally the most significant ones reported for the unlabeled compound.

Experimental Protocols

A robust analytical method is crucial for the reliable quantification of d4-THQ. Below are representative protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These should serve as a starting point for method development and should be optimized for the specific instrumentation and matrix used.

GC-MS Protocol

GC-MS is well-suited for the analysis of semi-volatile compounds like THQ.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of sample (e.g., plasma, urine), add 50 µL of d4-THQ internal standard solution (concentration dependent on the expected analyte level).

- Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.

- Add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

- Vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of ethyl acetate for injection.

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 6890 or equivalent.

- Injector: Splitless mode, 250°C.

- Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

- Mass Spectrometer: Agilent 5973 MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

- Ions for d4-THQ: m/z 137 (quantifier), 135, 122 (qualifiers).

- Ions for unlabeled THQ: m/z 133 (quantifier), 132, 118 (qualifiers).

LC-MS/MS Protocol

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of sample (e.g., plasma), add 50 µL of d4-THQ internal standard solution.

- Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

- LC System: Thermo Scientific Accela or equivalent.

- Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.3 mL/min.

- Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ series).

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Acquisition Mode: Selected Reaction Monitoring (SRM). The precursor ion will be the protonated molecule [M+H]⁺.

- d4-THQ: Precursor ion [M+H]⁺ at m/z 138. Product ions would need to be determined by infusion, but likely candidates would involve the loss of small neutral molecules.

- Unlabeled THQ: Precursor ion [M+H]⁺ at m/z 134.

Visualizations

Predicted Fragmentation Pathway of d4-THQ

The following diagram illustrates the primary predicted fragmentation cascade for 2,2,4,4-d4-Tetrahydroquinoline under electron ionization.

Caption: Predicted EI fragmentation pathway of 2,2,4,4-d4-THQ.

Quantitative Analysis Workflow using d4-THQ

This diagram outlines the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Caption: General workflow for quantitation using a deuterated standard.

References

An In-Depth Technical Guide to the NMR Spectral Data of 1,2,3,4-Tetrahydroquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-Tetrahydroquinoxaline-d4. Due to the limited availability of public domain experimental spectra for the deuterated species, this document extrapolates the expected data from the known spectral characteristics of its non-deuterated analogue, 1,2,3,4-Tetrahydroquinoxaline. This guide also outlines detailed experimental protocols for its synthesis and NMR analysis.

Introduction to this compound

This compound is a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline. The replacement of hydrogen atoms with deuterium (B1214612) at specific positions provides a valuable tool for various scientific applications, including as an internal standard in quantitative NMR (qNMR) and mass spectrometry, and in mechanistic studies of chemical reactions. The deuteration is specifically at the 2 and 3 positions of the heterocyclic ring.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the reported data for the non-deuterated compound and the known effects of deuterium substitution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-5, H-8 | ~6.6-6.8 | Multiplet | Aromatic protons. |

| H-6, H-7 | ~6.5-6.7 | Multiplet | Aromatic protons. |

| N-H (1, 4) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| C-H (2, 3) | Absent | - | Protons are replaced by deuterium. |

Note: The chemical shifts for the aromatic protons of the deuterated compound are expected to be very similar to the non-deuterated analogue. The most significant difference in the ¹H NMR spectrum will be the absence of signals corresponding to the protons at the 2 and 3 positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C DEPT) | Notes |

| C-2, C-3 | ~42-44 | Absent in DEPT-135 | Due to C-D coupling, the signals may appear as a multiplet with reduced intensity in a standard ¹³C NMR spectrum. |

| C-4a, C-8a | ~135-137 | Quaternary | Aromatic carbons at the ring junction. |

| C-5, C-8 | ~115-117 | CH | Aromatic carbons. |

| C-6, C-7 | ~119-121 | CH | Aromatic carbons. |

Note: The chemical shifts in ¹³C NMR are generally less affected by isotopic substitution than in ¹H NMR. However, the carbons directly bonded to deuterium (C-2 and C-3) will exhibit a characteristic splitting pattern due to C-D coupling and will show a slight upfield shift (isotope effect). In DEPT (Distortionless Enhancement by Polarization Transfer) experiments, these deuterated carbons will not appear as CH₂ signals.

Experimental Protocols

3.1. Synthesis of 1,2,3,4-Tetrahydroquinoxaline

A common method for the synthesis of 1,2,3,4-Tetrahydroquinoxaline is the reduction of quinoxaline (B1680401).[1]

-

Materials: Quinoxaline, 5% Rhodium on alumina (B75360) catalyst, Ethanol.

-

Procedure:

-

In a suitable reaction vessel, dissolve quinoxaline in ethanol.

-

Add 5% rhodium on alumina catalyst to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude 1,2,3,4-Tetrahydroquinoxaline can be purified by recrystallization or column chromatography.

-

3.2. Deuteration of 1,2,3,4-Tetrahydroquinoxaline

-

Materials: 1,2,3,4-Tetrahydroquinoxaline, Deuterium oxide (D₂O), a suitable base (e.g., NaOD), and a deuterated solvent for workup (e.g., CDCl₃).

-

Procedure:

-

Dissolve 1,2,3,4-Tetrahydroquinoxaline in an excess of D₂O.

-

Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD).

-

Heat the mixture under reflux for a prolonged period to facilitate the H/D exchange at the positions adjacent to the nitrogen atoms (positions 2 and 3).

-

Monitor the extent of deuteration by taking aliquots and analyzing by ¹H NMR or mass spectrometry.

-

Once the desired level of deuteration is achieved, cool the reaction mixture.

-

Extract the product with a suitable deuterated organic solvent like chloroform-d (B32938) (CDCl₃).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain this compound.

-

3.3. NMR Data Acquisition

A general protocol for acquiring NMR spectra of deuterated compounds.[2]

-

Sample Preparation:

-

Accurately weigh a few milligrams of the this compound sample.

-

Dissolve the sample in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The spectrometer is typically a 400 MHz or higher field instrument.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for organic molecules).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals based on the number of attached protons.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of 1,2,3,4-Tetrahydroquinoxaline to the acquisition and analysis of NMR data for its deuterated analogue.

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

Potential Metabolic Pathways of 1,2,3,4-Tetrahydroquinoxaline: An In-depth Technical Guide

Disclaimer: Direct experimental studies on the metabolic pathways of 1,2,3,4-tetrahydroquinoxaline (B1293668) are not extensively available in the current scientific literature. This guide, therefore, presents potential metabolic pathways extrapolated from studies on structurally analogous compounds, including 1,2,3,4-tetrahydroisoquinoline (B50084), 1,2,3,4-tetrahydroquinoline, and other quinoxaline (B1680401) derivatives. The information herein is intended to serve as a predictive resource for researchers, scientists, and drug development professionals.

Executive Summary

1,2,3,4-Tetrahydroquinoxaline, a heterocyclic compound with a quinoxaline nucleus, is a scaffold of interest in medicinal chemistry. Understanding its metabolic fate is crucial for the development of drug candidates incorporating this moiety. This technical guide outlines the probable metabolic transformations of 1,2,3,4-tetrahydroquinoxaline based on established metabolic pathways of its structural analogs. The proposed pathways primarily involve Phase I oxidation reactions, including hydroxylation, N-oxidation, and aromatization, likely catalyzed by cytochrome P450 (CYP) enzymes. Subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, are also anticipated to facilitate excretion. This document provides a theoretical framework to guide future experimental investigations into the metabolism of 1,2,3,4-tetrahydroquinoxaline.

Proposed Metabolic Pathways

The metabolism of 1,2,3,4-tetrahydroquinoxaline is likely to proceed through a series of Phase I and Phase II reactions, which are common for N-heterocyclic compounds.[1][2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the substrate.[2][3] For 1,2,3,4-tetrahydroquinoxaline, the following Phase I transformations are proposed:

-

Aromatic Hydroxylation: The benzene (B151609) ring of the tetrahydroquinoxaline moiety is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds. This reaction is primarily catalyzed by CYP enzymes.

-

N-Oxidation: The nitrogen atoms in the pyrazine (B50134) ring are susceptible to oxidation, forming N-oxides. Studies on quinoline (B57606) have shown the involvement of CYP2A6 in the formation of quinoline-1-oxide.[4]

-

Aromatization: Dehydrogenation of the tetrahydro-pyrazine ring to form the aromatic quinoxaline is a plausible metabolic step. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline to the corresponding quinolinium ion has been observed and is predominantly catalyzed by CYP3A4.[5]

-

Hydroxylation of the Tetrahydro-pyrazine Ring: The saturated carbon atoms of the pyrazine ring could also be targets for hydroxylation.

The following diagram illustrates the potential Phase I metabolic pathways of 1,2,3,4-tetrahydroquinoxaline.

Phase II Metabolism

Following Phase I hydroxylation, the resulting metabolites are expected to undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body.[6]

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

The diagram below depicts the potential Phase II conjugation of a hydroxylated metabolite of 1,2,3,4-tetrahydroquinoxaline.

Quantitative Data from Analogous Compounds

Direct quantitative metabolic data for 1,2,3,4-tetrahydroquinoxaline is not available. However, studies on the structurally similar 1,2,3,4-tetrahydroisoquinoline (TIQ) and its N-methylated derivative (1MeTIQ) in rats provide valuable insights into the potential extent of metabolism and excretion.

Table 1: Urinary Excretion of 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and their Metabolites in Rats within 24 hours after Oral Administration (50 mg/kg) [7]

| Compound | Unchanged in Urine (%) | 4-Hydroxy Metabolite (%) | N-Methylated Metabolite (%) | Aromatized Metabolite (%) |

| TIQ | 76 | 2.7 | 0.4 | 2.5 (Isoquinoline) |

| 1MeTIQ | 72 | 8.7 | 0.7 | 1.0 (1-Methyl-3,4-dihydroisoquinoline) |

Data is presented as a percentage of the administered dose.

This data suggests that a significant portion of these analogous compounds is excreted unchanged, with hydroxylation, N-methylation, and aromatization being notable metabolic pathways.

Experimental Protocols

To investigate the metabolism of 1,2,3,4-tetrahydroquinoxaline, standard in vitro and in vivo experimental protocols can be employed.

In Vitro Metabolism using Liver Microsomes

This assay is a common method to assess the metabolic stability of a compound and identify its metabolites.[8][9][10][11]

Objective: To determine the rate of metabolism of 1,2,3,4-tetrahydroquinoxaline and identify its primary metabolites when incubated with liver microsomes.

Materials:

-

1,2,3,4-Tetrahydroquinoxaline

-

Human or other species liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent to terminate the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of 1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

The following diagram illustrates the general workflow for an in vitro metabolism assay.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites.[12][13][14][15]

Objective: To identify and characterize the metabolites of 1,2,3,4-tetrahydroquinoxaline from in vitro or in vivo samples.

Procedure:

-

Chromatographic Separation: The sample extract is injected into an HPLC system to separate the parent compound from its metabolites based on their physicochemical properties (e.g., polarity).

-

Mass Spectrometry Detection (MS1): The separated components are introduced into the mass spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the parent compound and all potential metabolites.

-

Tandem Mass Spectrometry (MS/MS): Ions of interest from the MS1 scan (precursor ions) are selected and fragmented. The resulting fragment ions (product ions) are detected, generating an MS/MS spectrum.

-

Data Analysis and Structural Elucidation: The fragmentation pattern of the parent compound is compared with those of the potential metabolites to identify the site of metabolic modification. Databases and in silico prediction tools can aid in this process.

Conclusion

While direct experimental data is lacking, the metabolic fate of 1,2,3,4-tetrahydroquinoxaline can be reasonably predicted based on the well-established metabolic pathways of its structural analogs. The primary routes of metabolism are anticipated to be Phase I oxidation reactions, including aromatic and aliphatic hydroxylation, N-oxidation, and aromatization, followed by Phase II conjugation of the resulting hydroxylated metabolites. The experimental protocols outlined in this guide provide a framework for future studies to definitively elucidate the metabolic pathways of this important heterocyclic scaffold. Such studies are essential for the progression of any 1,2,3,4-tetrahydroquinoxaline-containing compound through the drug development pipeline.

References

- 1. Modulation of Phase II Drug Metabolizing Enzyme Activities by N-H...: Ingenta Connect [ingentaconnect.com]

- 2. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]

- 3. fiveable.me [fiveable.me]

- 4. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpras.com [ijpras.com]

- 14. scispace.com [scispace.com]

- 15. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

An In-Depth Technical Guide on 1,2,3,4-Tetrahydroquinoxaline-d4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline. This document details its synthesis, characterization, and applications, with a focus on providing practical information for researchers in drug development and related scientific fields.

Introduction

This compound is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline, a heterocyclic compound that is a common scaffold in various biologically active molecules. The incorporation of deuterium (B1214612) atoms into the tetrahydroquinoxaline structure makes it a valuable tool in analytical and metabolic studies. Its primary application is as an internal standard in quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The use of stable isotope-labeled internal standards is a well-established practice in bioanalysis to improve the accuracy and precision of quantitative methods by correcting for matrix effects and variations during sample processing[1].

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of the aromatic precursor, quinoxaline (B1680401), followed by the reduction of the deuterated quinoxaline to the desired tetrahydro-derivative.

Step 1: Iridium-Catalyzed Deuteration of Quinoxaline

A robust method for the deuteration of quinoxaline involves an iridium-catalyzed hydrogen isotope exchange (HIE) reaction. This method demonstrates high efficiency and functional group tolerance.

Experimental Protocol: Iridium-Catalyzed Deuteration of Quinoxaline

This protocol is adapted from the iridium-catalyzed deuteration of N-heterocycles.

Materials:

-

Quinoxaline

-

[IrCl(COD)(IMes)] (COD = cis,cis-1,5-cyclooctadiene; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene)

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol-d4 (CD3OD)

-

Hydrogen gas (H2)

-

Anhydrous, degassed solvent (e.g., dichloromethane) for work-up

Procedure:

-

In a glovebox, a pressure-rated NMR tube is charged with quinoxaline (0.03 mmol, 1.0 equiv), [IrCl(COD)(IMes)] (0.0015 mmol, 0.05 equiv), and NaOMe (0.003 mmol, 0.1 equiv).

-

Methanol-d4 (0.6 mL) is added, and the tube is sealed with a septum.

-

The tube is removed from the glovebox and connected to a hydrogen gas line.

-

The headspace of the tube is purged with hydrogen gas, and the tube is then pressurized to 3 bar with H2.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to yield deuterated quinoxaline. The extent of deuteration can be determined by ¹H NMR and mass spectrometry.

Logical Relationship for Iridium-Catalyzed Deuteration

Step 2: Reduction of Deuterated Quinoxaline to this compound

The deuterated quinoxaline intermediate can be reduced to the corresponding tetrahydroquinoxaline using various established methods. Catalytic hydrogenation is a common and effective approach.

Experimental Protocol: Catalytic Hydrogenation of Deuterated Quinoxaline

This is a general procedure for the reduction of quinoxalines.

Materials:

-

Deuterated quinoxaline

-

Palladium on carbon (10% Pd/C) or Rhodium on alumina (B75360) (5% Rh/Al₂O₃)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

Hydrogen gas (H₂) or Deuterium gas (D₂) for further deuteration if desired.

Procedure:

-

Deuterated quinoxaline is dissolved in a suitable solvent in a hydrogenation vessel.

-

The catalyst (5-10 mol%) is added to the solution.

-

The vessel is connected to a hydrogenation apparatus, purged with hydrogen or deuterium gas, and then pressurized (typically 1-50 atm).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen/deuterium ceases.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis

Characterization Data

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the non-deuterated 1,2,3,4-Tetrahydroquinoxaline. For the d4 analogue, the signals for the protons at positions 1, 2, 3, and 4 would be absent or significantly reduced.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | ~3.3 (t) | ~42.0 |

| C3 | ~3.3 (t) | ~42.0 |

| C4a | - | ~135.0 |

| C5 | ~6.6 (d) | ~115.0 |

| C6 | ~6.7 (t) | ~118.0 |

| C7 | ~6.5 (t) | ~114.0 |

| C8 | ~6.6 (d) | ~119.0 |

| C8a | - | ~136.0 |

| N1-H | ~3.6 (br s) | - |

| N4-H | ~3.6 (br s) | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 138, which is 4 mass units higher than the non-deuterated compound (m/z 134). The fragmentation pattern would also be altered due to the presence of deuterium atoms.

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

| 1,2,3,4-Tetrahydroquinoxaline | C₈H₁₀N₂ | 134.18 | 134 (M⁺), 133, 119, 105 |

| This compound | C₈H₆D₄N₂ | 138.20 | 138 (M⁺), 136, 122, 107 (Expected) |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods[1]. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS based bioanalysis due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing the most accurate and precise quantification.

Signaling Pathway for Internal Standard in LC-MS Quantification

Conclusion

This compound is a valuable research tool, particularly in the field of quantitative bioanalysis. Its synthesis, while not explicitly detailed in a single source for the final product, can be reliably achieved through a two-step process of deuteration and reduction. The availability of this compound from commercial sources further facilitates its use. This guide provides researchers with the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in their studies. Future research providing high-resolution spectroscopic data for this compound would be a valuable addition to the scientific literature.

References

A Technical Guide to 1,2,3,4-Tetrahydroquinoxaline-d4: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of the deuterated compound 1,2,3,4-Tetrahydroquinoxaline-d4. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require high-purity, isotopically labeled compounds for their studies.

Commercial Availability and Suppliers

This compound is a specialized chemical primarily used as an internal standard in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), or as a tracer in metabolic studies. Its commercial availability is limited to specialized chemical suppliers. The primary identified supplier is MedChemExpress (MCE).

A summary of the commercially available product is presented in the table below. Researchers are advised to contact the supplier directly for the most current pricing and availability information.

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-W012652S | 1822872-69-4 | >98% | Inquire |

Experimental Protocols

Plausible Synthesis of this compound

The synthesis of this compound can be envisioned through the reduction of quinoxaline (B1680401) using a deuterium (B1214612) source. A potential synthetic route is outlined below. This protocol is a conceptualization and would require optimization and validation in a laboratory setting.

Reaction: Reduction of Quinoxaline with a Deuterium Source

Reactants:

-

Quinoxaline

-

Deuterium gas (D₂) or a deuterium-donating agent (e.g., sodium borodeuteride, NaBD₄)

-

Catalyst (e.g., Palladium on carbon, PtO₂)

-

Solvent (e.g., deuterated methanol, MeOD; or ethanol, EtOH)

Procedure:

-

In a high-pressure reaction vessel, dissolve quinoxaline in an appropriate deuterated or non-deuterated solvent.

-

Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Pd/C).

-

If using deuterium gas, purge the vessel with an inert gas (e.g., argon or nitrogen) and then introduce deuterium gas to the desired pressure.

-

If using a chemical deuterium source like NaBD₄, add it portion-wise to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a sufficient period to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

-

Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A plausible workflow for the synthesis of this compound.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of its non-deuterated analog, 1,2,3,4-Tetrahydroquinoxaline, in biological matrices. The following is a general protocol for its use.

Objective: To quantify 1,2,3,4-Tetrahydroquinoxaline in a biological sample (e.g., plasma, urine) using LC-MS/MS with this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma)

-

1,2,3,4-Tetrahydroquinoxaline (analyte) standard solutions of known concentrations

-

This compound (internal standard) stock solution

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples and calibration curve standards.

-

To a fixed volume of each sample, standard, and quality control sample, add a precise volume of the this compound internal standard stock solution.

-

Vortex mix the samples.

-

Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile with 0.1% formic acid).

-

Vortex mix thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the mass transitions (parent ion -> fragment ion) for both 1,2,3,4-Tetrahydroquinoxaline and this compound using a standard solution of each.

-

Set up a multiple reaction monitoring (MRM) method to detect the specific transitions for the analyte and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers engaged in quantitative bioanalysis and metabolic studies involving its non-deuterated counterpart. While its commercial availability is limited, MedChemExpress provides a source for this important analytical standard. The experimental protocols outlined in this guide, though conceptual, offer a solid foundation for the synthesis and application of this deuterated compound in a research setting. It is crucial for researchers to perform their own method development and validation to ensure the accuracy and reliability of their results.

An In-depth Technical Guide to the Safety and Handling of Deuterated Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated quinoxalines are an important class of heterocyclic compounds utilized in drug discovery and development to enhance metabolic stability and modify pharmacokinetic profiles. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), can significantly alter a molecule's properties due to the kinetic isotope effect (KIE). While chemically similar to their hydrogenated analogs, understanding the specific safety and handling considerations for these isotopically labeled compounds is paramount for ensuring laboratory safety and data integrity. This technical guide provides a comprehensive overview of the toxicological profile, handling procedures, and relevant experimental protocols for deuterated quinoxalines, intended for professionals in research and pharmaceutical development.

Hazard Identification and Toxicological Profile

The safety profile of a deuterated quinoxaline (B1680401) is primarily determined by the inherent toxicity of the parent quinoxaline molecule. Deuteration does not introduce new hazard classifications but can alter the metabolic pathway and rate, potentially affecting the toxicological profile.

General Toxicology of the Quinoxaline Core

The non-deuterated quinoxaline core is associated with specific hazards. Safety Data Sheets (SDS) for quinoxaline and its derivatives typically list irritation to the skin, eyes, and respiratory system as primary concerns.[1][2][3][4]

Table 1: GHS Hazard Profile for Quinoxaline

| Hazard Class | Hazard Statement | Precautionary Codes |

|---|---|---|

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Source: Adapted from multiple Safety Data Sheets.[1][4]

The Role of Deuteration in Toxicology

Deuterium is a stable, non-radioactive isotope of hydrogen.[5] The primary distinction in its chemical behavior is the strength of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. This difference is the basis of the kinetic isotope effect, where C-D bond cleavage is slower than C-H bond cleavage.[6]

This effect can be beneficial in drug development by:

-

Slowing Metabolism: Reducing the rate of metabolic processes, such as those mediated by cytochrome P450 enzymes, can increase a drug's half-life.[5][6]

-

Altering Metabolite Profiles: It can reduce the formation of toxic metabolites by "blocking" a specific metabolic pathway.[6][7]

However, it is crucial to note that while generally not increasing hazard, in rare cases, metabolic shunting to an alternative, more toxic pathway could occur.[8] Therefore, each deuterated compound must be considered a new chemical entity with its own unique pharmacokinetic and toxicological profile that requires thorough evaluation.

Quantitative Toxicity Data

Specific LD50 or other quantitative toxicity data for most deuterated quinoxalines are not widely available in public literature. The data below for non-deuterated quinoxaline derivatives serves as a proxy for estimating the potential toxicity range, though this should be confirmed with empirical testing for each specific deuterated analog.

Table 2: Acute Toxicity of select Quinoxaline 1,4-di-N-oxides in Rats

| Compound | Administration Route | Estimated LD50 Range | Observed Symptoms |

|---|---|---|---|

| Six Quinoxaline 1,4-di-N-oxides | Intraperitoneal (i.p.) | 30 - 120 mg/kg | Hypoactivity, decrease in body weight evolution |

Source: Data from a study on the acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats.[9]

Safety and Handling Guidelines

Safe handling practices for deuterated quinoxalines are similar to those for other potent chemical compounds and should always be performed within the framework of a formal risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work involving solid or volatile deuterated quinoxalines should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10]

-

Personal Protective Equipment: Standard PPE is mandatory. This includes a laboratory coat, chemical-resistant gloves (nitrile is commonly recommended), and safety glasses with side shields or chemical goggles.[4][10][11]

Storage and Disposal

-

Storage: Store deuterated quinoxalines in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3] The storage temperature should be based on the specific compound's stability data, with some derivatives requiring refrigeration.[2]

-

Waste Disposal: Dispose of waste containing deuterated quinoxalines in accordance with local, state, and federal regulations for chemical waste.[10] As stable isotopes are not radioactive, no special radiological precautions are necessary unless cross-contamination is a risk.[10][12]

Spill Management

In the event of a spill:

-

Evacuate and restrict access to the area.

-

Wear appropriate PPE, including respiratory protection if dealing with a fine powder.

-

For solid spills, gently sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled disposal container, avoiding dust generation.[11]

-

Decontaminate the area with an appropriate solvent and then soap and water.

-

Report the incident to the laboratory supervisor.

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling deuterated quinoxalines in a research environment.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of deuterated quinoxalines, adapted from published literature.

Synthesis Protocol: Deuterated 2-Quinoxalinecarboxylic acid-d4

This protocol is adapted from an efficient synthesis route starting from aniline-d5 (B30001).[13]

Materials:

-

Aniline-d5

-

Oxalyl chloride

-

Aluminum chloride (AlCl3)

-

Sodium nitrite (B80452) (NaNO2)

-

Glyoxylic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate deuterated and non-deuterated solvents

Methodology:

-

Step 1: Synthesis of Deuterated Oxanilic Acid: Dissolve aniline-d5 in an appropriate solvent and cool the mixture. Add oxalyl chloride dropwise while maintaining the low temperature. Stir until the reaction is complete, then isolate the resulting deuterated oxanilic acid precipitate.

-

Step 2: Synthesis of Deuterated Isatin (B1672199): Add the deuterated oxanilic acid to a flask with aluminum chloride under anhydrous conditions. Heat the mixture according to the literature procedure to induce cyclization. Carefully quench the reaction with an acid/ice mixture and extract the deuterated isatin product.

-

Step 3: Synthesis of Deuterated 2-Quinoxalinecarboxylic Acid: Create a solution of sodium nitrite in water. In a separate flask, prepare a solution of the deuterated isatin and glyoxylic acid in aqueous sodium hydroxide. Cool this solution and slowly add the sodium nitrite solution. Acidify the mixture with hydrochloric acid to precipitate the final product, 2-quinoxalinecarboxylic acid-d4.

-

Step 4: Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified deuterated quinoxaline.

General Purification Protocol: Column Chromatography

This is a general procedure for purifying quinoxaline derivatives.[14]

Materials:

-

Crude quinoxaline product

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent (e.g., n-hexane/ethyl acetate (B1210297) mixture)

-

Chromatography column

-

Collection tubes

Methodology:

-

Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load this solution onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity as needed to move the compound down the column.

-

Fraction Collection: Collect the eluent in fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified quinoxaline derivative.

Synthesis and Purification Workflow

The diagram below outlines the typical workflow for synthesizing and purifying a deuterated quinoxaline derivative.

References

- 1. synerzine.com [synerzine.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biojiva.com [biojiva.com]

- 8. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 9. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. unols.org [unols.org]

- 13. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Genesis of Tetrahydroquinoxalines: An In-depth Guide to Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinoxalines represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide delves into the foundational research that led to the discovery and initial understanding of the tetrahydroquinoxaline core structure. We will explore the pioneering synthetic methodologies, early characterization techniques, and the initial forays into understanding the biological implications of these molecules. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental chemistry of this important scaffold.

The Dawn of Quinoxaline (B1680401) Chemistry: A Prerequisite to Tetrahydroquinoxalines

The story of tetrahydroquinoxalines begins with the discovery of their aromatic precursor, quinoxaline. In 1884, O. Hinsberg reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This seminal work laid the groundwork for the exploration of this new class of heterocyclic compounds.

The First Synthesis of a Tetrahydroquinoxaline: The Work of O. Fischer

Building upon the availability of quinoxalines, the exploration of their reduced derivatives commenced. The first documented synthesis of a 1,2,3,4-tetrahydroquinoxaline (B1293668) was reported by O. Fischer in 1889. Recognizing the potential for modifying the properties of the newly discovered quinoxalines, Fischer investigated their reduction.

Experimental Protocol: Reduction of Quinoxaline with Tin and Hydrochloric Acid

This early method for the synthesis of 1,2,3,4-tetrahydroquinoxaline relied on the chemical reduction of the aromatic quinoxaline ring system using a metal and acid.

Materials:

-

Quinoxaline

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl ether

Procedure:

-

Quinoxaline was dissolved in concentrated hydrochloric acid.

-

To this acidic solution, granulated tin was added portion-wise. The reaction is exothermic and care was taken to control the temperature.

-

The reaction mixture was heated on a water bath until the reduction was complete, which was likely determined by a change in the color of the solution.

-

After cooling, the solution was made strongly alkaline by the addition of a sodium hydroxide solution to precipitate tin salts and liberate the free base.

-

The resulting mixture was then subjected to steam distillation or extraction with diethyl ether to isolate the crude 1,2,3,4-tetrahydroquinoxaline.

-

The crude product was purified by distillation or recrystallization.

Experimental Workflow:

Caption: Early synthesis of 1,2,3,4-tetrahydroquinoxaline.

Early Characterization of Tetrahydroquinoxalines

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a combination of physical and chemical methods.

-

Melting Point Determination: A key physical constant used to assess the purity of the synthesized tetrahydroquinoxaline.

-

Elemental Analysis: The determination of the elemental composition (carbon, hydrogen, and nitrogen) was crucial for confirming the molecular formula of the new compound. This technique provided the empirical formula, which, in conjunction with molecular weight estimation, could lead to the molecular formula.

-

Salt Formation: The basic nature of the nitrogen atoms in the tetrahydroquinoxaline ring was confirmed by the formation of salts with acids, such as hydrochlorides or picrates. These crystalline derivatives often had sharp melting points, which served as an additional method of characterization and purification.

-

Chemical Reactivity: Early researchers would have explored the reactivity of the N-H bonds, for example, through acylation or alkylation reactions, to further understand the structure and chemical nature of the molecule.

Table 1: Physical and Chemical Properties of Early Tetrahydroquinoxalines

| Compound | Molecular Formula | Melting Point (°C) | Derivative | Derivative Melting Point (°C) |

| 1,2,3,4-Tetrahydroquinoxaline | C₈H₁₀N₂ | 97-98 | Hydrochloride | Decomposes |

| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | C₉H₁₂N₂ | 87-88 | Picrate | 155-156 |

Note: The data presented here is a representation of typical values that would have been reported in early literature and may vary slightly between different historical sources.

Early Investigations into Biological Activity

Information regarding the specific pharmacological or toxicological studies of tetrahydroquinoxalines from the late 19th and early 20th centuries is scarce in readily available modern databases. The focus of organic chemistry during this period was primarily on synthesis and characterization. However, it is plausible that these compounds were part of broader, less-documented screening efforts for physiological activity, a common practice at the time for newly synthesized nitrogen-containing heterocycles due to their structural resemblance to alkaloids and other biologically active natural products. Any such early studies would likely have been descriptive and qualitative, observing the general effects on animals, rather than the detailed mechanistic studies common today.

Conclusion

The early research and discovery of tetrahydroquinoxalines, initiated by the pioneering work of O. Fischer, laid the fundamental groundwork for what would become a vast and important area of medicinal chemistry. The initial synthesis, relying on the classical reduction of quinoxalines, and the characterization methods of the era, provided the essential chemical knowledge for future generations of scientists. While the early exploration of their biological activities was limited, the establishment of the tetrahydroquinoxaline scaffold as a stable and accessible chemical entity was a critical first step towards the eventual development of the numerous biologically active compounds based on this core structure that are known today. This historical perspective provides valuable context for modern researchers in the field, highlighting the ingenuity of early chemists and the enduring importance of fundamental synthetic and analytical chemistry.

Methodological & Application

Application Note: High-Throughput Quantification of Synthetic Cathinones in Human Urine using 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and pharmaceutical analysis.

Introduction

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds in biological matrices is crucial for toxicological assessment and clinical diagnosis. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry to compensate for variations in sample preparation and instrumental analysis.[1][2] Deuterated internal standards are chemically almost identical to their non-labeled counterparts, ensuring they co-elute and experience similar ionization effects, which corrects for matrix-induced signal suppression or enhancement and improves the accuracy and precision of the analytical method.[1][3]